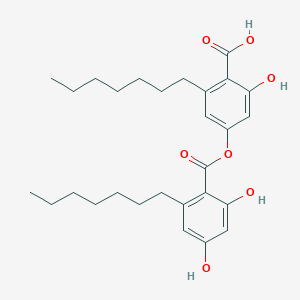
Prasinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prasinic acid is a natural product found in Micarea prasina with data available.
Applications De Recherche Scientifique
1. Anticancer Activity
Prasinic acid has been synthesized and evaluated for its biological activity, particularly in cancer research. The first total synthesis of prasinic acid demonstrated its moderate antitumor activity in different cancer cell lines. The synthesis involved a ten-step process using readily available materials, highlighting its potential for large-scale manufacturing and applications in anticancer treatments (Chakor et al., 2012).
2. Antibacterial Properties
Prasinic acid has been identified as a compound with antibacterial properties. A study focusing on the lichen Cladonia incrassata isolated prasinic acid and noted its activity against Staphylococcus aureus. This finding is significant in the context of developing new antibacterial agents (Dieu et al., 2014).
3. Evolution and Phenotypical Characterization
In the study of lichens, prasinic acid has been used to understand the evolution of phenotypical characters. It was specifically noted in the context of the Micarea prasina group, where prasinic acid production was a characteristic feature of certain species. This research helps in the taxonomical classification and understanding of evolutionary patterns in lichens (Guzow-Krzemińska et al., 2019).
4. Chemical Characterization in Lichens
Prasinic acid has also been a subject of chemical analysis in lichens. In a study on the lichen Micarea prasina, prasinic acid was detected and isolated, contributing to the understanding of the chemical diversity in lichens. This research is pivotal in exploring the chemical compounds present in lichens and their potential applications (Elix et al., 1985).
Propriétés
Nom du produit |
Prasinic acid |
|---|---|
Formule moléculaire |
C28H38O7 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
2-heptyl-4-(2-heptyl-4,6-dihydroxybenzoyl)oxy-6-hydroxybenzoic acid |
InChI |
InChI=1S/C28H38O7/c1-3-5-7-9-11-13-19-15-21(29)17-23(30)26(19)28(34)35-22-16-20(14-12-10-8-6-4-2)25(27(32)33)24(31)18-22/h15-18,29-31H,3-14H2,1-2H3,(H,32,33) |
Clé InChI |
GJJGHNLSGRQDSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCCCC |
Synonymes |
prasinic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





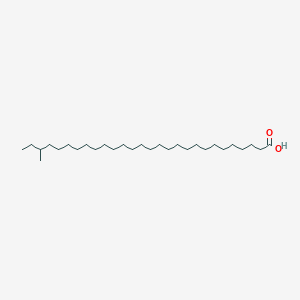
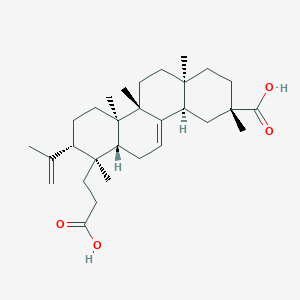

![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1255986.png)
![(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1255987.png)
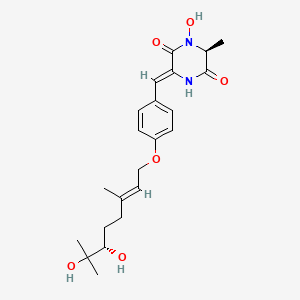
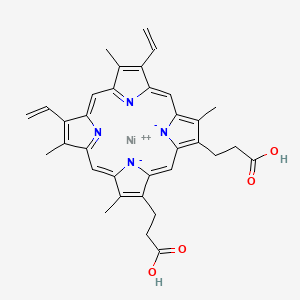
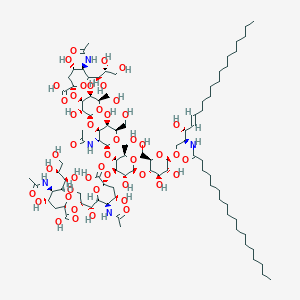
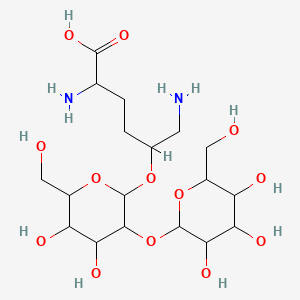
![1,3-Bis(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one](/img/structure/B1255999.png)

![(1R,5R,8Z)-8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1256001.png)